molecular formula C22H22ClN3O3S B2652208 2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1105200-52-9

2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2652208
CAS No.: 1105200-52-9
M. Wt: 443.95
InChI Key: YIBZROIAVHSCCY-UHFFFAOYSA-N
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Description

2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a common structure in many biologically active molecules, and is modified with several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 2-methoxybenzylamine and acetic anhydride under mild conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles (amines, thiols) under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrimidine ring, which is a common pharmacophore in many bioactive molecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets involved in various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-methoxybenzyl)acetamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrimidine ring and the thioether group are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(benzyl)acetamide: Similar structure but lacks the methoxy group, which could affect its chemical reactivity and biological activity.

    2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-methoxybenzyl)acetamide: Contains a methoxy group at a different position, potentially altering its interaction with biological targets.

Uniqueness

The presence of both the 3-chlorobenzylthio and 2-methoxybenzyl groups in 2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-methoxybenzyl)acetamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical properties and biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-14-18(11-20(27)24-12-16-7-3-4-9-19(16)29-2)21(28)26-22(25-14)30-13-15-6-5-8-17(23)10-15/h3-10H,11-13H2,1-2H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBZROIAVHSCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)Cl)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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